3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
This compound features a pyrazine-2-carbonitrile core substituted at the 3-position by a pyrrolidin-3-yloxy group, which is further modified at the pyrrolidine nitrogen by a benzo[d][1,3]dioxole-5-carbonyl moiety. Key structural elements include:
- Pyrrolidin-3-yloxy linker: A five-membered saturated ring providing conformational flexibility and stereochemical diversity.
Properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c18-8-13-16(20-5-4-19-13)25-12-3-6-21(9-12)17(22)11-1-2-14-15(7-11)24-10-23-14/h1-2,4-5,7,12H,3,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMYALVTSMSAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the pyrrolidine ring, and the pyrazine-2-carbonitrile group. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the heteroaryl moieties . The reaction conditions often involve the use of palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction setups, and employing purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Benzo[d][1,3]dioxole Moieties
2-((Benzo[d][1,3]dioxol-5-yl(isobutyl)amino)methyl)-3-(4-chlorophenyl)oxirane-2-carbonitrile (4z)
- Structure: Features a benzo[d][1,3]dioxole group linked via an amino methyl group to an oxirane (epoxide) ring and a pyrazine carbonitrile.
- Key Differences: Replaces the pyrrolidin-3-yloxy group with an oxirane-carbonitrile system.
- Synthesis : Prepared via a three-component coupling involving aziridines and arynes, highlighting methodologies applicable to structurally complex nitriles .
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (1)
- Structure : Integrates the benzo[d][1,3]dioxole group into a dihydropyrazole scaffold.
- Key Differences : Lacks the pyrazine-carbonitrile core but retains the benzodioxole’s lipophilic character. Demonstrates the versatility of benzodioxole in conferring stability to heterocyclic systems .
Pyrazine-2-carbonitrile Derivatives
5-((1S,3S,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylcyclopentylamino)pyrazine-2-carbonitrile
- Structure: Shares the pyrazine-2-carbonitrile group but incorporates a fused imidazo-pyrrolo-pyrazine system and a cyclopentylamino substituent.
- Key Differences : The imidazo-pyrrolo-pyrazine moiety increases molecular complexity and may enhance binding to biological targets through extended π-stacking .
3-({1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile
- Structure: Contains a pyrrolidin-3-yloxy linker and pyrazine-2-carbonitrile, similar to the target compound, but replaces the benzodioxole-carbonyl group with a pyridazinone-acetyl substituent.
Physicochemical and Functional Comparisons
Biological Activity
3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by CAS number 2034476-00-9, is a complex organic compound that has attracted significant attention due to its unique structural features and potential biological activities. This compound integrates a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a pyrazine-2-carbonitrile group, positioning it as a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.32 g/mol. Its structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4O4 |
| Molecular Weight | 338.32 g/mol |
| CAS Number | 2034476-00-9 |
The biological activity of 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. Research indicates that it may inhibit enzymes or proteins associated with cell proliferation, suggesting potential anticancer properties.
Anticancer Properties
Studies have demonstrated that compounds containing benzo[d][1,3]dioxole and pyrazine moieties exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can effectively reduce the proliferation of various cancer cell lines.
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, which is a critical mechanism for controlling tumor growth.
Case Studies
- Study on Cell Lines : A study conducted on human breast cancer cell lines revealed that treatment with 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Mechanistic Insights : Further mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death, reinforcing its role as an apoptosis inducer in malignant cells.
Comparative Analysis with Similar Compounds
The biological activity of 3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other compounds featuring similar structural motifs:
| Compound Name | Biological Activity |
|---|---|
| 1-benzo[1,3]dioxol-5-yl derivatives | Anticancer activity |
| Benzodioxole derivatives | Antimicrobial and anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
